molecular formula C12H21NS B13275658 (3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine

(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine

Cat. No.: B13275658
M. Wt: 211.37 g/mol
InChI Key: UWRCNJAHCORFOZ-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H21NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylbutylamine with 1-(5-methylthiophen-2-yl)ethanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation or chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amines or other reduced products.

    Substitution: The thiophene ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction may produce simpler amines.

Scientific Research Applications

(3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with various biomolecules, while the thiophene ring can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbutyl)[1-(5-methylthiophen-2-yl)methyl]amine
  • (3-Methylbutyl)[1-(5-methylthiophen-2-yl)propyl]amine
  • (3-Methylbutyl)[1-(5-methylthiophen-2-yl)butyl]amine

Uniqueness

(3-Methylbutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3-methylbutyl group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

3-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C12H21NS/c1-9(2)7-8-13-11(4)12-6-5-10(3)14-12/h5-6,9,11,13H,7-8H2,1-4H3

InChI Key

UWRCNJAHCORFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCCC(C)C

Origin of Product

United States

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